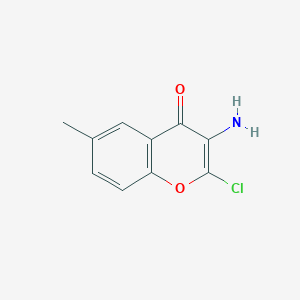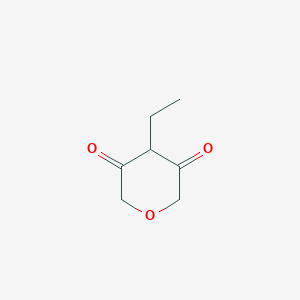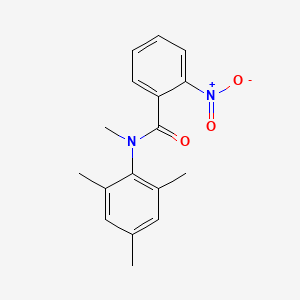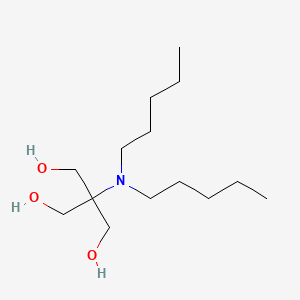![molecular formula C10H16O2 B14592132 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 61063-41-0](/img/structure/B14592132.png)
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methylbutyl)-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound with a unique structure that includes a dioxabicycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors under controlled conditions. For instance, the reaction of a diene with a suitable dienophile in the presence of a catalyst can lead to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Known for its use in cycloaddition reactions.
Bicyclo[3.2.0]hept-2-en-6-one: Utilized in enantioselective synthesis and oxidation reactions
Uniqueness
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific substitution pattern and the presence of the dioxabicycloheptene ring system.
Properties
CAS No. |
61063-41-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-(3-methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-4-9-8-5-6-11-10(8)12-9/h5-10H,3-4H2,1-2H3 |
InChI Key |
POBQVXZFOBXCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C2C=COC2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)

![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)

![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)


![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)


![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)

